![molecular formula C23H19N5O2S B2972963 N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1207061-70-8](/img/structure/B2972963.png)

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

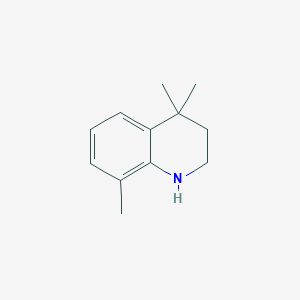

The compound “N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a thiazole ring, and an amide group .

Synthesis Analysis

While the specific synthesis route for this compound is not available, it likely involves the formation of the benzimidazole and thiazole rings through condensation reactions . The amide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative .Molecular Structure Analysis

The benzimidazole and thiazole rings in the compound are aromatic heterocycles, which contribute to the compound’s stability and reactivity . The presence of nitrogen and sulfur atoms in these rings also allows for potential hydrogen bonding interactions .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the benzimidazole and thiazole rings, as well as the amide group . These groups could potentially undergo a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole and thiazole rings could contribute to its stability, while the amide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity

One study highlighted the synthesis and evaluation of amido linked bis-heterocycles, including derivatives of this compound, for their antimicrobial activities. The study found that chlorosubstituted imidazolyl cinnamamide derivatives displayed strong antibacterial activity against Bacillus subtilis and antifungal activity against Penicillium chrysogenum, indicating potential uses in developing new antimicrobial agents (Padmavathi et al., 2011).

Anticancer Agents

Another research avenue involves the synthesis of new benzimidazole–thiazole derivatives as anticancer agents. Derivatives have shown promising cytotoxic activity against various cancer cell lines, suggesting the compound's utility in cancer therapy research. The study emphasizes the potential of benzimidazole derivatives in targeting and inhibiting cancer cell growth, which could lead to the development of new anticancer drugs (Nofal et al., 2014).

Antineoplastic Activity

Research into benzimidazole condensed ring systems, including derivatives of the discussed compound, has shown a variable degree of antineoplastic activity against some tested cell lines. This suggests its potential application in developing novel antineoplastic agents, contributing to the fight against cancer with new therapeutic options (Abdel-Hafez, 2007).

Antimycobacterial Activity

The compound's derivatives have also been explored for their antimycobacterial activity against M. tuberculosis, with some showing promising results. This research direction points to its application in combating tuberculosis, especially in the search for new treatments against multi-drug-resistant strains of the bacteria (Li et al., 2015).

Orientations Futures

Mécanisme D'action

Target of action

Compounds with imidazole rings, such as this one, are often involved in interactions with various enzymes and receptors in the body . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of action

The compound might interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The presence of an imidazole ring could facilitate hydrogen bonding with target proteins .

Propriétés

IUPAC Name |

(E)-N-[4-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O2S/c29-20(11-10-16-6-2-1-3-7-16)26-22-24-17(15-31-22)14-21(30)28-13-12-27-19-9-5-4-8-18(19)25-23(27)28/h1-11,15H,12-14H2,(H,24,26,29)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVOTNVGINSYLB-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=CSC(=N4)NC(=O)C=CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=CSC(=N4)NC(=O)/C=C/C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2972884.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2972885.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2972886.png)

![N-(2-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2972889.png)

![4-(dimethylsulfamoyl)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2972890.png)

![3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one](/img/structure/B2972891.png)

![1-[[(5-Methylpyridin-2-yl)amino]methyl]indole-2,3-dione](/img/structure/B2972894.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2972895.png)

![1-[(4-bromobenzyl)oxy]-1H-imidazole](/img/structure/B2972896.png)

![N-(2,5-dimethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2972903.png)